4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine
Overview
Description
4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09324893 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Phosphoinositide 3-kinase
4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine derivatives, particularly 4-(1,3-Thiazol-2-yl)morpholine derivatives, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds demonstrate significant utility in xenograft models of tumor growth, suggesting their potential application in cancer therapy through the inhibition of PI3K, a key signal transduction enzyme implicated in cancer progression and survival (R. Alexander et al., 2008).
Synthesis and Biological Activity
The synthesis and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been explored, revealing significant antimicrobial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. This compound showed remarkable anti-TB activity and superior anti-microbial activity, indicating its potential as a broad-spectrum antimicrobial agent with additional beneficial pharmacological properties (Mamatha S.V et al., 2019).
Pharmacological and Toxicological Screening
Benzimidazole-morpholine derivatives have been screened for their pharmacological and toxicological profiles, revealing dual-acting inhibitors with significant enzyme inhibitory and antimicrobial activities. These derivatives exhibit potential as multi-action therapeutic agents for the treatment of inflammatory diseases, underscoring the versatility of morpholine-based compounds in medicinal chemistry (N. O. Can et al., 2017).
Antibacterial and Antifungal Activities
Synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been conducted, showing significant antimicrobial and hemolytic activity. This research highlights the potential of morpholine derivatives in developing new antimicrobial agents with variable activity against different microbial species (Samreen Gul et al., 2017).
Antitumor Activity of Thiazolyl-N-phenylmorpholine Derivatives
The synthesis of thiazolyl-N-phenylmorpholine derivatives and their evaluation for antitumor activity have been explored. These compounds, combining morpholine and thiazole moieties, show good potential in inhibiting the growth of tumor cells, illustrating the application of these derivatives in cancer research and therapy (Amerah M. Al-Soliemy et al., 2020).
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2-phenyl-1,3-thiazol-4-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-6-8-19-9-7-17)10-13-11-20-15(16-13)12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILFRMVBJDMPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.